An azo dye used in blood volume and cardiac output measurement by the dye dilution method. It is very soluble, strongly bound to plasma albumin, and disappears very slowly.
Evans blue
CAS No.: 314-13-6
Cat. No.: VC20751134
Molecular Formula: C34H28N6NaO14S4
Molecular Weight: 895.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 314-13-6 |
---|---|
Molecular Formula | C34H28N6NaO14S4 |
Molecular Weight | 895.9 g/mol |
IUPAC Name | tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate |
Standard InChI | InChI=1S/C34H28N6O14S4.Na/c1-15-11-17(3-7-21(15)37-39-23-9-5-19-25(55(43,44)45)13-27(57(49,50)51)31(35)29(19)33(23)41)18-4-8-22(16(2)12-18)38-40-24-10-6-20-26(56(46,47)48)14-28(58(52,53)54)32(36)30(20)34(24)42;/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54); |
Standard InChI Key | REYNRYZNOAPLTH-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NN=C3C=CC4=C(C3=O)C(=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N)C)NN=C5C=CC6=C(C5=O)C(=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES | CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)O)S(=O)(=O)O)O)C)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)O)S(=O)(=O)O)O.[Na] |
Physical and Chemical Properties
Molecular Structure and Characteristics
Evans blue possesses a distinctive molecular structure featuring tetrasulfonic acid groups that are critical to its functionality. The dye exhibits an intense blue coloration that makes it visually traceable in biological specimens. When administered in excess quantities during experimental procedures, Evans blue can stain an entire animal including eyes, ears, nose, and paws with an intense blue color, facilitating visual observation of its distribution .
Table 1: Key Physical and Chemical Properties of Evans Blue
The compound's high water solubility combined with its slow excretion from the body creates ideal conditions for various biomedical applications, particularly those requiring prolonged detection periods . Furthermore, the dye's stability in aqueous solutions makes it suitable for various experimental protocols and clinical applications requiring consistent performance over time.
Binding Properties with Serum Albumin
The most distinctive characteristic of Evans blue is its remarkable affinity for serum albumin. This binding occurs through a sulfonation reaction between the sulfonic acid groups of the dye and amino groups on the protein surface . Research by Tsopelas and Sutton demonstrated that the tetrasulfonic acid groups in Evans blue yield approximately 70% protein binding affinities, establishing a strong correlation between molecular structure and binding capacity .
The albumin-binding capacity varies across species, with humans and dogs exhibiting the strongest binding at 8–14 moles of Evans blue per albumin molecule . When introduced into the bloodstream, Evans blue rapidly becomes almost completely albumin-bound, with only 0.11%–0.31% remaining as free dye . This robust binding property differentiates Evans blue from other dyes like sodium fluorescein, which distributes more evenly between blood and organs such as the liver .
The binding mechanism has been thoroughly investigated, revealing that the interaction between Evans blue and albumin creates a stable complex that remains confined primarily to the vascular system under normal physiological conditions. This property makes the dye particularly valuable for assessing vascular integrity and permeability changes associated with various pathological conditions.
Biomedical Applications
Blood Volume and Vascular Permeability Assessment
Evans blue has been extensively employed for estimating plasma volume in human subjects and evaluating vascular permeability in animal models . Due to its tight binding to serum albumin and lack of cellular uptake, the plasma concentration of Evans blue remains relatively constant within hours following intravenous injection . This stability allows researchers and clinicians to measure plasma volume with considerable accuracy by determining the final plasma concentration after the dye has distributed throughout the circulatory system .
Lymph Node Detection
The visualization of the lymphatic system plays a crucial role in assessing various malignancies and immune responses. Evans blue has become a major method for mapping lymphatic drainage due to its distinctive properties . When administered subcutaneously, the dye is rapidly taken up by lymphatic vessels and transported to draining lymph nodes, providing clear visual identification of these structures .
The mechanism underlying this application relies on the conjugation of Evans blue to plasma proteins through sulfonation reactions. This creates complexes sufficiently large to be trapped within the lymphatic lumen and transported along with lymphatic flow . The resulting blue coloration of lymph nodes enables researchers and clinicians to perform sentinel node biopsies, which are essential for studying solid tumor metastasis and regional immune responses following immunization .
This lymph node mapping technique has proven particularly valuable in oncological surgery, where accurate identification of sentinel nodes guides surgical decision-making and helps determine the extent of necessary resection. The simplicity and reliability of this method have contributed to its widespread adoption in both research and clinical contexts.
Tumor Visualization and Margin Determination
Evans blue offers significant advantages in tumor visualization due to the enhanced permeability and retention (EPR) effect exhibited by most tumors . This phenomenon, characterized by highly permeable vasculature in tumor tissues, allows the albumin-bound dye to extravasate and accumulate preferentially within the tumor microenvironment . The resulting visual demarcation of tumor margins provides invaluable guidance during surgical procedures, potentially improving the accuracy of tumor resection.
Numerous studies have demonstrated the utility of Evans blue in tumor margin determination. Prabhu et al. calculated the uptake of Evans blue within intracranial tumors to determine tumor volume, finding good correlation with volume estimations from histological sections and gadolinium-enhanced magnetic resonance imaging . Similarly, Elsen et al. observed significant differences in Evans blue absorption between malignant tissues and normal bladder tissues after intravesical instillations, suggesting potential applications in bladder cancer diagnosis .
Recent innovations have further enhanced the tumor-targeting capabilities of Evans blue. Roller demonstrated that liposomally nanoencapsulated Evans blue dye (nano-EB) provided clearer tumor margins in invasive tumor models compared to unencapsulated Evans blue . This approach leverages the tumor-specific deposition pattern of nano-EB, potentially improving diagnostic accuracy and surgical outcomes in complex cases.
Recent Advances in Evans Blue Derivatives
Recent research has focused on developing Evans blue derivatives labeled with PET isotopes for theranostic applications . These derivatives demonstrate improved half-life in the bloodstream and reduced release rates, enhancing their utility in both diagnostic and therapeutic contexts . Some of these derivatives have progressed to translational applications in clinical settings, representing a significant advancement in the utilization of Evans blue-based compounds .
Additionally, researchers have recently discovered a novel necrosis-avid feature of Evans blue in preclinical animal studies, further expanding its potential applications . This characteristic enables the dye to selectively accumulate in necrotic tissues, potentially providing a valuable tool for identifying and quantifying tissue death in various pathological conditions.
The conjugation of Evans blue derivatives to targeting molecules has been shown to remarkably prolong the blood circulation of drugs, thereby improving their pharmacokinetic profiles and enhancing therapeutic efficacy . This approach represents a promising strategy for drug delivery optimization, particularly for compounds that would otherwise exhibit rapid clearance from the circulation.
Analytical Methods for Evans Blue Quantification
Optimization for Limited Tissue Samples
Quantifying Evans blue can present challenges when dye concentration in samples is limited, such as when measuring extravasated dye in blood-brain barrier (BBB) intact brain tissue . Researchers have developed optimized procedures that enable high-throughput measurements using minimal sample volumes. One such method utilizes only 30 μl per sample replicate, facilitating analysis based on a standard 96-well plate reader .
The enhanced sensitivity of this approach relies on two key components. First, ethanol ensures a consistent optical path length in each well and substantially improves the sensitivity of Evans blue fluorescence spectroscopy . Second, trichloroacetic acid (TCA) eliminates false-positive measurements resulting from biological solutes and partially extracts Evans blue into the supernatant for analysis .
This optimized procedure proves particularly valuable for detecting Evans blue extravasation into BBB-intact brain tissue, but it can also be applied to measure dye extravasation in tissues where vascular permeability is less restrictive . The method's high sensitivity and small sample requirement make it ideal for studies involving limited tissue availability or requiring multiple measurements from the same sample.
Extraction Techniques and Parameters
Efficient extraction of Evans blue from tissue samples is crucial for accurate quantification. Research has identified optimal extraction parameters for various tissue types and experimental conditions. For in vitro and in vivo extraction of Evans blue from the rat plasma protein-EB complex, a 1:2 volume ratio of 50% TCA (resulting in a final TCA concentration of 33.3%) yields optimal results .
For tissue-specific applications, researchers have determined that 1:2 and 1:3 weight-volume ratios of 50% TCA optimally extract extravasated Evans blue from rat brain and liver tissues, respectively . These optimized ratios ensure maximum dye recovery while minimizing interference from tissue components.
Table 2: Optimal Extraction Parameters for Evans Blue Quantification
These extraction techniques have significantly improved the accuracy and reliability of Evans blue quantification in various experimental contexts, enabling more precise assessments of vascular permeability and other physiological parameters. The standardization of these methods has facilitated comparisons across different studies and enhanced the reproducibility of results.
Antiviral Properties
Activity Against Hepatitis B Virus
A recently discovered application of Evans blue involves its potent activity against Hepatitis B Virus (HBV) . Studies have demonstrated that micromolar concentrations of Evans blue dramatically reduce levels of HBeAg and HBV DNA in infected cell cultures . The compound exhibits impressive antiviral potency with IC₅₀ values of 2.1 μM for HBeAg and 6.25 μM for HBV total DNA .
Importantly, Evans blue demonstrates remarkable selectivity in its antiviral activity. No apparent toxicity was observed at concentrations up to 1000 μM, resulting in a selectivity index (SI) of at least 500 in Huh7D hNTCP cells . This high therapeutic index suggests potential for development as an antiviral agent with minimal adverse effects.
Mechanism of Action in Viral Inhibition
Evans blue exhibits a dual mechanism of antiviral action against HBV. First, it effectively blocks the binding of HBV preS1 to host cells, inhibiting this interaction in a concentration-dependent manner with an IC₅₀ of approximately 5 μM . At 50 μM, Evans blue completely suppressed the binding of FITC-preS1 to cells, suggesting interference with the NTCP receptor that mediates HBV entry .
Second, Evans blue influences HBV capsid assembly by modulating cytosolic calcium levels. Experimental evidence indicates that Evans blue decreases cytosolic calcium in a concentration-dependent manner . This calcium modulation appears to inhibit the assembly of HBV capsids without affecting the levels of HBV core protein, distinguishing it from other assembly inhibitors like Bay41-4109 that degrade core protein . At 12.5 μM, Evans blue reduced capsid levels by more than 50%, an effect that could be reversed by treatment with thapsigargin, which increases cytosolic calcium concentration .
This dual mechanism—blocking viral entry and disrupting capsid assembly through calcium modulation—provides Evans blue with comprehensive antiviral activity against HBV. These findings suggest potential therapeutic applications for Evans blue or its derivatives in treating HBV infections, particularly in combination with other antiviral agents targeting different stages of the viral life cycle.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume